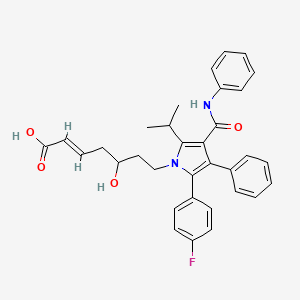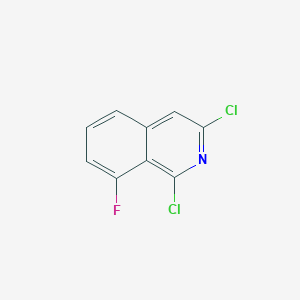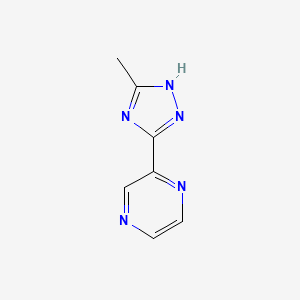
2-(3-methyl-1H-1,2,4-triazol-5-yl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methyl-1H-1,2,4-triazol-5-yl)pyrazine is a heterocyclic compound that contains both a pyrazine and a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, material science, and coordination chemistry. The presence of nitrogen atoms in the rings makes it a versatile ligand for metal coordination and a potential candidate for biological activity studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyrazine typically involves the formation of the triazole ring followed by its attachment to the pyrazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a hydrazine and a nitrile group can undergo cyclization to form the triazole ring, which is then coupled with a pyrazine derivative .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized for higher yields and purity. Continuous-flow synthesis is one such method that has been developed to achieve efficient and sustainable production. This method allows for better control of reaction conditions and can be scaled up for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-methyl-1H-1,2,4-triazol-5-yl)pyrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The nitrogen atoms in the rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups onto the pyrazine or triazole rings .
Applications De Recherche Scientifique
2-(3-methyl-1H-1,2,4-triazol-5-yl)pyrazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to coordinate with metal ions and form complexes that exhibit biological activity.
Material Science: It is used as a ligand in the synthesis of coordination polymers and metal-organic frameworks, which have applications in gas storage, catalysis, and sensing.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming complexes that can inhibit or activate specific biological pathways. The nitrogen atoms in the rings play a crucial role in coordinating with metal ions and facilitating these interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-methyl-1H-1,2,4-triazol-5-yl)pyrazine: Similar structure but with a different substitution pattern on the triazole ring.
2-(1H-1,2,4-triazol-3-yl)pyrazine: Another triazole-pyrazine compound with a different position of the triazole ring.
2-(1H-1,2,3-triazol-4-yl)pyrazine: Contains a 1,2,3-triazole ring instead of a 1,2,4-triazole ring.
Uniqueness
2-(3-methyl-1H-1,2,4-triazol-5-yl)pyrazine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group on the triazole ring can affect the compound’s ability to form complexes with metal ions and its overall stability .
Propriétés
Formule moléculaire |
C7H7N5 |
|---|---|
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrazine |
InChI |
InChI=1S/C7H7N5/c1-5-10-7(12-11-5)6-4-8-2-3-9-6/h2-4H,1H3,(H,10,11,12) |
Clé InChI |
APIKJDSKWUQCFE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NN1)C2=NC=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-[(Difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride](/img/structure/B12313788.png)
![[5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B12313794.png)
![5-Phenethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12313801.png)
![(3S)-5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B12313808.png)
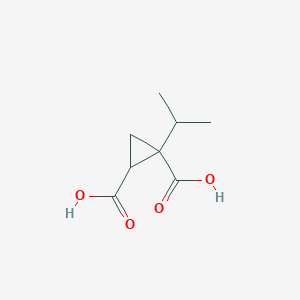
![6-[4-[(4-Fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12313819.png)
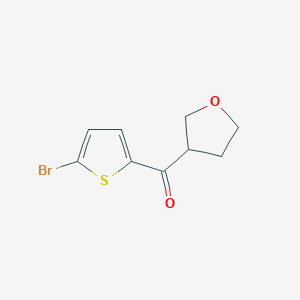
![2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B12313838.png)


![Ethyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B12313846.png)
![rac-(1R,2S)-2-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis](/img/structure/B12313848.png)
